molecular formula C10H10N2O B1519964 1-(1-Methyl-1H-indazol-7-yl)ethanone CAS No. 1159511-26-8

1-(1-Methyl-1H-indazol-7-yl)ethanone

Cat. No. B1519964
CAS RN: 1159511-26-8
M. Wt: 174.2 g/mol
InChI Key: XGYYSLYITFEONB-UHFFFAOYSA-N
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Description

“1-(1-Methyl-1H-indazol-7-yl)ethanone” is a chemical compound with the molecular formula C10H10N2O . It is a derivative of indazole, which is a heterocyclic compound .


Molecular Structure Analysis

The molecular structure of “1-(1-Methyl-1H-indazol-7-yl)ethanone” consists of a 1H-indazole ring attached to a methyl group and an ethanone group . The InChI code for this compound is 1S/C10H10N2O/c1-7(13)9-5-3-4-8-6-11-12(2)10(8)9/h3-6H,1-2H3 .


Physical And Chemical Properties Analysis

“1-(1-Methyl-1H-indazol-7-yl)ethanone” is a solid at room temperature . It has a molecular weight of 174.2 .

Scientific Research Applications

Anticancer Applications

Indazole compounds have been studied for their potential in cancer treatment. Specifically, N-phenyl-1H-indazole-1-carboxamides, which share a similar indazole moiety with “1-(1-Methyl-1H-indazol-7-yl)ethanone”, have been evaluated for their antiproliferative activities against various cancer cell lines, including leukemia, non-small cell lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancers .

Anti-inflammatory Properties

The indazole structure is associated with anti-inflammatory activities. Compounds with this structure have been explored for their use in treating inflammation-related conditions .

Antimicrobial Activity

Indazole derivatives are known to possess antimicrobial properties. They have been investigated for their effectiveness against a range of bacterial infections .

Anti-HIV Potential

Research has indicated that indazole compounds may have applications in anti-HIV treatments due to their ability to inhibit certain processes vital to the HIV life cycle .

Hypoglycemic Effects

Indazoles have been reported to exhibit hypoglycemic effects, making them candidates for diabetes treatment research .

Antiprotozoal Activity

These compounds have also shown promise in antiprotozoal activity, suggesting potential in combating protozoan infections .

Antihypertensive Uses

The indazole moiety is present in several marketed drugs with antihypertensive effects, indicating its utility in managing high blood pressure .

Antibacterial Applications

Beyond general antimicrobial activity, specific antibacterial applications have been attributed to indazole derivatives, highlighting their role in addressing bacterial diseases .

Safety and Hazards

The safety information for “1-(1-Methyl-1H-indazol-7-yl)ethanone” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

1-(1-methylindazol-7-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-7(13)9-5-3-4-8-6-11-12(2)10(8)9/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGYYSLYITFEONB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC2=C1N(N=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60657115
Record name 1-(1-Methyl-1H-indazol-7-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60657115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Methyl-1H-indazol-7-yl)ethanone

CAS RN

1159511-26-8
Record name 1-(1-Methyl-1H-indazol-7-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60657115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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